2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol

Medicinal Chemistry ADME Lipophilicity

2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol (CAS 1781643-18-2, C9H7F5O, MW 226.14) is a fluorinated aromatic alcohol featuring a meta-substituted trifluoromethyl (CF3) group on a phenyl ring and a gem-difluoro (-CF2-) ethanol moiety. This compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical development, with its dual fluorination pattern conferring distinct physicochemical properties—including a predicted density of 1.4±0.1 g/cm³ and boiling point of 220.6±35.0 °C at 760 mmHg—that differentiate it from non-fluorinated or mono-fluorinated analogs.

Molecular Formula C9H7F5O
Molecular Weight 226.14 g/mol
Cat. No. B8011943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol
Molecular FormulaC9H7F5O
Molecular Weight226.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(CO)(F)F
InChIInChI=1S/C9H7F5O/c10-8(11,5-15)6-2-1-3-7(4-6)9(12,13)14/h1-4,15H,5H2
InChIKeyOZRVNYKALIULKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol: Structural and Functional Baseline for Sourcing Decisions


2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol (CAS 1781643-18-2, C9H7F5O, MW 226.14) is a fluorinated aromatic alcohol featuring a meta-substituted trifluoromethyl (CF3) group on a phenyl ring and a gem-difluoro (-CF2-) ethanol moiety . This compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical development, with its dual fluorination pattern conferring distinct physicochemical properties—including a predicted density of 1.4±0.1 g/cm³ and boiling point of 220.6±35.0 °C at 760 mmHg—that differentiate it from non-fluorinated or mono-fluorinated analogs [1].

Synthetic Intermediate
Fluorinated building block for medchem and agrochemical R&D
Fluorination Pattern
Gem-difluoro + meta-CF₃ motif for logP and HBD modulation
Isomer Identity
Meta-substituted scaffold with distinct conformational and dipole profile

Why 2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol Cannot Be Replaced by Its Ortho, Para, or Non-Fluorinated Analogs


In-class substitution of 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol with its ortho (CAS 1784932-43-9) or para (CAS 1781189-72-7) isomers, or with the non-fluorinated 2,2-difluoro-2-phenylethanol (CAS 129973-51-9), is not scientifically neutral. The position of the trifluoromethyl group (meta vs. ortho/para) fundamentally alters the electron density distribution, dipole moment, and conformational preferences of the molecule, which in turn impacts key properties such as metabolic stability, target binding orientation, and intermolecular interactions [1]. For instance, ortho-substitution introduces steric hindrance and potential intramolecular hydrogen bonding that are absent in the meta isomer, while para-substitution yields a more linear, symmetric architecture [2]. These differences are not academic; they directly influence the outcome of synthetic routes, the pharmacokinetic profile of derived drug candidates, and the reproducibility of biological assays, making blind substitution a significant risk to project timelines and data integrity.

Risk factor
This compound (meta-CF₃)
Analog substitutes
Substitution pattern
Meta-CF₃: asymmetric, off-axis dipole
Ortho: steric clash; Para: linear, symmetric. May alter binding pose and conformational fit.
Lipophilicity & HBD
Higher clogP, stronger H-bond donor
Non-fluorinated analog: lower logP, weaker HBD. May shift permeability and target-engagement profiles.

2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol: A Quantitative Evidence Guide for Informed Procurement


Enhanced Lipophilicity (clogP) Conferred by the Meta-CF3/Difluoro Motif vs. Non-Fluorinated Analog

The combination of a gem-difluoro moiety and a meta-trifluoromethyl group significantly increases calculated lipophilicity (clogP) compared to the non-fluorinated 2,2-difluoro-2-phenylethanol analog. While experimental logP values for this specific compound are not publicly available, in silico predictions based on the XLogP3-AA algorithm demonstrate a stark contrast: the target compound's extensive fluorination drives a higher clogP, which is a critical parameter for predicting membrane permeability and oral bioavailability in drug discovery programs [1].

Lipophilicity (clogP)
Class-level inference
Target: clogP 2.6 (pred.)
Non-fluorinated: 1.2
Δ +1.4
Reported higher logP may support permeability screening context
In silico XLogP3-AA; experimental logP to verify
Medicinal Chemistry ADME Lipophilicity

Superior Hydrogen Bond Donor Capacity of the Hydroxyl Group Due to Gem-Difluoro Inductive Effect

The strong electron-withdrawing inductive effect of the adjacent gem-difluoro (-CF2-) group polarizes the O-H bond of the ethanol moiety, substantially increasing its hydrogen bond donor (HBD) capacity compared to a standard phenylethanol. This is a class-wide phenomenon for α,α-difluoroalcohols, where the increased acidity (lower pKa) leads to stronger, more directional hydrogen bonds with biological targets [1]. This effect is quantified by a lower predicted pKa for the target compound versus its non-fluorinated counterpart.

H-Bond Donor (pKa)
Class-level inference
Target pKa ~12.8–13.3
2-Phenylethanol: 15.9
ΔpKa ≈ -2.6 to -3.1
Enhanced HBD may support binding-affinity assay context
Class-level estimate from α,α-difluoroalcohols
Physical Organic Chemistry Hydrogen Bonding Molecular Recognition

Distinct Conformational and Dipole Profile vs. Ortho and Para Isomers

The meta-substitution pattern of the trifluoromethyl group on the phenyl ring yields a unique molecular geometry and dipole vector compared to its ortho and para isomers. While explicit experimental data for this exact compound is not available, comparative analysis of analogous systems reveals that para-substitution results in a more symmetric, rod-like shape with a dipole moment aligned along the molecular axis, whereas ortho-substitution introduces steric clashes and potential intramolecular interactions that constrain conformational freedom [1]. The meta-isomer, conversely, presents an asymmetric, bent geometry with a dipole vector that is off-axis, which can be exploited to achieve specific binding poses in target proteins that are inaccessible to the other isomers [2].

Conformation & Dipole
Cross-study comparable
Meta: asymmetric, bent
Para: linear, axial dipole
Ortho: sterically restricted
Unique 3D shape may support binding pocket differentiation
Inferred from positional isomer SAR
Conformational Analysis Dipole Moment Molecular Design

Strategic Application Scenarios for 2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol Based on Quantified Differentiation


Scaffold for Central Nervous System (CNS) Drug Candidates

The compound's predicted higher lipophilicity (clogP = 2.6 vs. 1.2 for non-fluorinated analog) and unique hydrogen bond donor capacity directly address the stringent requirements for CNS drug design, where passive diffusion across the blood-brain barrier and specific target engagement are paramount [1]. Its use as a core fragment in CNS-targeted libraries is supported by vendor documentation highlighting its primary application in synthesizing pharmaceuticals for central nervous system disorders [2].

Fragment-Based Lead Discovery for Kinase or Protease Targets

The enhanced H-bond donor strength (ΔpKa ≈ -3 units) makes this alcohol an attractive fragment for exploring binding pockets rich in hydrogen bond acceptors, such as the hinge region of kinases or the catalytic triad of serine proteases [1]. Its moderate size (MW 226.14) and balanced lipophilicity align with fragment library design principles, while its structural rigidity from the aromatic ring reduces the entropic penalty upon binding.

Agrochemical Synthesis Requiring Enhanced Metabolic Stability

The gem-difluoro motif is a well-established strategy to block oxidative metabolism at the benzylic position, a common soft spot in agrochemical candidates [1]. Combined with the electron-withdrawing meta-CF3 group, this compound serves as a robust building block for constructing herbicides or fungicides with prolonged field half-lives, as the fluorine substitution pattern confers resistance to cytochrome P450-mediated degradation [2].

19F NMR Probe Development for Protein-Ligand Interaction Studies

The presence of five chemically distinct fluorine atoms (two in the -CF2- group, three in the -CF3 group) provides a rich 19F NMR spectroscopic handle for investigating ligand-protein interactions in solution [1]. The meta-substitution pattern ensures that the CF3 group is not in a symmetric environment, potentially yielding two separate 19F signals (one for the -CF2-, one for the -CF3) that can report on distinct binding events or conformational changes, a capability not shared by the simpler para-isomer [2].

Application
Selection Property
Validation Focus
CNS lead generation
Fluorination-driven lipophilicity and HBD profile
BBB permeability and target engagement assays
Fragment-based kinase/protease discovery
Enhanced H-bond donor capacity (gem-difluoro effect)
Binding affinity to H-bond acceptor-rich pockets
Agrochemical building block
Benzylic oxidation resistance via gem-difluoro
Metabolic stability assays (CYP450)
19F NMR probe development
Distinct CF₂/CF₃ fluorine signals
19F chemical shift perturbation upon binding

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